molecular formula C14H17N5O3 B2496555 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034248-51-4

1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2496555
CAS No.: 2034248-51-4
M. Wt: 303.322
InChI Key: HWKBMWBFQJGGDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel chemical entity designed for advanced pharmaceutical and life science research. This compound features a hybrid structure combining methoxypyridazine and pyrazole moieties, scaffolds widely recognized in medicinal chemistry for their diverse biological activities. The core structural components of this reagent are frequently investigated in drug discovery, particularly in the development of protein kinase inhibitors . Such inhibitors represent a promising therapeutic approach for a range of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes . The integration of a pyrrolidine linker and an ethanone functional group may influence the compound's physicochemical properties and binding affinity, making it a valuable tool for studying enzyme kinetics, signal transduction pathways, and cell proliferation mechanisms. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Properties

IUPAC Name

1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O3/c1-21-12-3-4-13(17-16-12)22-11-5-8-18(9-11)14(20)10-19-7-2-6-15-19/h2-4,6-7,11H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKBMWBFQJGGDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine and pyrazole intermediates, followed by their coupling through appropriate linkers.

  • Step 1: Synthesis of 6-methoxypyridazine

    • Reactants: Methoxyamine, pyridazine derivative
    • Conditions: Acidic or basic medium, elevated temperature
  • Step 2: Synthesis of 1H-pyrazole

    • Reactants: Hydrazine, 1,3-diketone
    • Conditions: Reflux, solvent (e.g., ethanol)
  • Step 3: Coupling Reaction

    • Reactants: 6-methoxypyridazine, 1H-pyrazole, pyrrolidine
    • Conditions: Catalysts (e.g., palladium), inert atmosphere (e.g., nitrogen)

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxypyridazine and pyrrolidinyl ether moieties participate in nucleophilic substitutions under specific conditions:

Reaction TypeConditionsReagents/CatalystsProducts/OutcomesYield/Notes
DemethylationAcidic hydrolysisHBr (48%), refluxPyridazin-3-ol derivative55–65%
Ether cleavageLewis acid catalysisBBr₃, CH₂Cl₂, −78°CPyrrolidin-3-ol intermediateRequires anhydrous conditions

Key Findings :

  • Methoxy group demethylation proceeds via SN2 mechanisms, forming phenolic intermediates.

  • Ether cleavage at the pyrrolidine oxygen is selective under low-temperature conditions to avoid side reactions.

Oxidation and Reduction Reactions

The ethanone group undergoes redox transformations:

Reaction TypeConditionsReagentsProducts/OutcomesYield/Notes
Ketone reductionCatalytic hydrogenationH₂, Pd/C, ethanolSecondary alcohol derivative85–90%
Oxidation to carboxylic acidStrong oxidizing conditionsKMnO₄, H₂SO₄, ΔCarboxylic acid<30% (low selectivity)

Key Findings :

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C-4 position:

Reaction TypeConditionsReagentsProducts/OutcomesYield/Notes
NitrationHNO₃, H₂SO₄, 0°CMixed acid system4-Nitro-pyrazole derivative60–70%
SulfonationSO₃, H₂SO₄, 50°CFuming sulfuric acidPyrazole sulfonic acidRequires strict temp control

Key Findings :

  • Nitration occurs regioselectively at the electron-rich C-4 position of the pyrazole.

  • Sulfonation products are sensitive to over-reaction, necessitating precise stoichiometry.

Hydrolysis Reactions

The pyrrolidinyl ether and ketone groups are susceptible to hydrolysis:

Reaction TypeConditionsReagentsProducts/OutcomesYield/Notes
Acidic hydrolysisHCl (6M), reflux, 12hAqueous HClPyrrolidin-3-ol and pyridazinone70–75%
Base-mediated hydrolysisNaOH (10%), ethanol, ΔNaOHDegraded fragmentsNon-productive

Key Findings :

  • Acidic conditions selectively cleave the ether bond without affecting the pyrazole ring.

  • Basic hydrolysis leads to decomposition, likely due to β-elimination pathways.

Condensation Reactions

The ethanone group forms derivatives via condensation:

Reaction TypeConditionsReagentsProducts/OutcomesYield/Notes
Oxime formationNH₂OH·HCl, NaOH, ethanol, pH 11Hydroxylamine hydrochlorideEthanone oxime81–93%
Hydrazone synthesisHydrazine hydrate, ethanol, ΔNH₂NH₂·H₂OPyrazolyl hydrazone75–80%

Key Findings :

  • Oxime formation proceeds efficiently under alkaline conditions, yielding E/Z isomer mixtures .

  • Hydrazones are stable and serve as intermediates for further heterocyclic syntheses .

Reaction Mechanisms and Selectivity

  • Methoxypyridazine demethylation follows an SN2 pathway due to steric accessibility of the methoxy group.

  • Pyrazole nitration is directed by the electron-donating effects of the adjacent nitrogen atoms.

  • Ketone reductions utilize heterogeneous catalysis to avoid over-reduction to alkanes .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrazole and pyridazine compounds exhibit significant anticancer activities. For instance, studies have shown that compounds containing these moieties can inhibit tumor growth by inducing apoptosis in cancer cells. In particular, 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Certain derivatives have shown effectiveness against a range of bacterial strains, indicating potential as an antibiotic agent. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound may possess anti-inflammatory effects. Research suggests that similar compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to this compound:

StudyFocusFindings
Synthesis of pyrazole derivativesDeveloped new derivatives with enhanced cytotoxicity against cancer cell lines.
Anticancer activityDemonstrated significant inhibition of tumor growth in preclinical models.
Antimicrobial activityShowed effectiveness against multiple bacterial strains, suggesting broad-spectrum potential.

Mechanism of Action

The mechanism of action of 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Compound Name Key Structural Features Molecular Weight (g/mol) Key Functional Groups Reference
1-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone Pyrrolidine, pyridazine (methoxy), pyrazole, ethanone ~377.37 (calculated) Methoxy, ether, ketone, pyrazole
1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime () Naphthyl, pyrazole, ethanone oxime 299.33 Oxime, pyrazole, ketone
5-[2-(Pyrrolidin-3-yl)oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole () Pyrrolidine, oxadiazole, pyridyl ~337.38 (calculated) Ether, oxadiazole, pyridine
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone () Pyrazolopyridazine (methoxy), ethanone 191.19 Methoxy, ketone, fused heterocycle

Key Observations :

  • Molecular Weight: The target compound has a higher molecular weight (~377.37) compared to simpler pyrazole-ethanone derivatives (e.g., 191.19 in ) due to the pyrrolidine and pyridazine substituents.
  • Solubility: The methoxy group in both the target compound and ’s analog likely improves aqueous solubility compared to non-polar derivatives like naphthyl-containing compounds in .
  • Electronic Effects : The pyridazine ring introduces electron-deficient regions, contrasting with electron-rich oxadiazoles in , which may alter binding affinities in biological systems .

Biological Activity

The compound 1-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurological disorders. This article explores its biological activity, synthesis, mechanisms of action, and relevant studies.

Molecular Structure and Properties

This compound is characterized by a unique molecular structure that includes:

  • Methoxypyridazinyl group
  • Pyrrolidinyl moiety
  • Pyrazolyl backbone

The presence of these functional groups suggests a potential for interaction with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrrolidine Ring : A cyclization reaction involving a suitable precursor such as a 1,4-diketone.
  • Introduction of Methoxypyridazine Moiety : This is achieved through the reaction of the pyrrolidine derivative with 6-methoxypyridazine under basic conditions.
  • Final Coupling Reaction : The intermediate is then coupled with 2-(1H-pyrazol-1-yl)ethanone using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It may interact with specific receptors and enzymes involved in neurological pathways, potentially leading to therapeutic effects for conditions such as anxiety and depression. Mechanisms include:

  • Modulation of neurotransmitter release
  • Inhibition or activation of specific receptor subtypes
  • Influence on intracellular signaling pathways related to neuroprotection and neurogenesis .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

  • Cytotoxicity Studies : In vitro tests have shown that derivatives of similar pyrazole compounds exhibit significant cytotoxic activity against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values indicating effective inhibition of cell growth in MCF-7 breast cancer cells .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting that the compound may help mitigate neurodegenerative processes through its interaction with neurotrophic factors and modulation of apoptosis .
  • Pharmacokinetic Properties : Preliminary studies suggest favorable pharmacokinetic profiles for this class of compounds, including good blood-brain barrier permeability and oral bioavailability, which are essential for therapeutic efficacy in neurological applications .

Data Table: Summary of Biological Activity

Study FocusFindingsReference
CytotoxicitySignificant activity against MCF-7 cells (IC50 ~3.3 mM)
Neuroprotective EffectsPotential modulation of neurotrophic factors
PharmacokineticsFavorable absorption and blood-brain barrier permeability

Q & A

Q. Methodological Insight :

  • Structural Analysis : Use X-ray crystallography or NMR to confirm stereochemistry and bond angles.
  • Reactivity Prediction : Computational tools (e.g., DFT) can model electron distribution and predict sites for electrophilic or nucleophilic attacks.

What synthetic routes are commonly employed for this compound, and what are their critical optimization parameters?

Basic Question
Multi-step synthesis typically involves:

Coupling of pyrrolidine and pyridazine : Mitsunobu or SN2 reactions under anhydrous conditions to form the ether bond .

Introduction of pyrazole : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .

Q. Key Optimization Parameters :

  • Temperature : Pyridazine etherification requires 60–80°C for optimal yield .
  • Catalysts : Use of Pd/C for deprotection steps or Cu(I) for click chemistry .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

Which analytical techniques are most effective for characterizing intermediates and the final product?

Basic Question

  • NMR Spectroscopy : 1H/13C NMR confirms regioselectivity of substitutions (e.g., pyrazole C-H couplings at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, especially for oxygen-rich intermediates .
  • HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Tip : Pair LC-MS with ion mobility spectrometry to resolve stereoisomers .

How can reaction yields be improved while minimizing side products in the final coupling step?

Advanced Question

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with THF to reduce hydrolysis of the ethanone group .
  • Catalyst Screening : Test palladium/phosphine complexes for Suzuki-Miyaura coupling efficiency .
  • Inert Atmosphere : Use Schlenk lines to prevent oxidation of pyrrolidine intermediates .

Data-Driven Approach : Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios .

What strategies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Advanced Question

  • pH Stability : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC at 24/48/72 hours .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .

Contradiction Note : Conflicting data on methoxy group stability in acidic conditions may require parallel LC-MS/MS validation .

How can researchers design assays to evaluate the compound’s biological activity while addressing false positives?

Advanced Question

  • Primary Screening : Use target-specific enzymatic assays (e.g., kinase inhibition) with Z’-factor >0.5 to minimize noise .
  • Counter-Screens : Test against related off-target proteins (e.g., PDE isoforms) to confirm selectivity .
  • Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to quantify intracellular accumulation .

How should contradictory data in biological assays (e.g., IC50 variability) be resolved?

Advanced Question

  • Replicate Experiments : Perform triplicate runs with independent synthetic batches to rule out impurity effects .
  • Orthogonal Assays : Validate activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays for functional response .
  • Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyridazine derivatives) to identify trends .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Advanced Question

  • Docking Studies : Use AutoDock Vina or Glide to predict binding modes in protein active sites (e.g., kinase ATP pockets) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability of the pyrrolidine ring .
  • QSAR Models : Train models on pyrazole-containing inhibitors to optimize substituent positions .

What mechanistic insights explain the regioselectivity observed in its synthesis?

Advanced Question

  • Steric Effects : Bulky substituents on pyridazine direct coupling to the less hindered pyrrolidine nitrogen .
  • Electronic Effects : Methoxy groups activate specific pyridazine positions for nucleophilic attack via resonance .
  • Kinetic vs. Thermodynamic Control : Low-temperature conditions favor kinetic products (e.g., cis isomers) .

How can structure-activity relationship (SAR) studies guide further optimization of this compound?

Advanced Question

  • Pyrazole Modifications : Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Pyrrolidine Ring Substitutions : Test spirocyclic or fluorinated analogs to improve target binding .
  • Methoxy Replacement : Replace with -OCF3 or -NH2 to modulate solubility and potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.